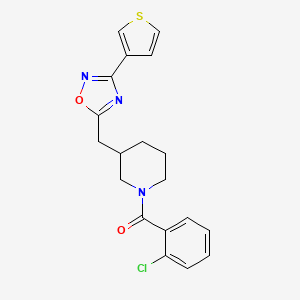

(2-Chlorophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Description

The compound "(2-Chlorophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone" is a heterocyclic small molecule featuring a 2-chlorophenyl group linked via a methanone bridge to a piperidine ring. The piperidine moiety is substituted at the 3-position with a methylene group attached to a 1,2,4-oxadiazole ring, which is further functionalized with a thiophen-3-yl group. This structure integrates multiple pharmacophoric elements:

Properties

IUPAC Name |

(2-chlorophenyl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2S/c20-16-6-2-1-5-15(16)19(24)23-8-3-4-13(11-23)10-17-21-18(22-25-17)14-7-9-26-12-14/h1-2,5-7,9,12-13H,3-4,8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDISXRMJNDOHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)CC3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-Chlorophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, with the molecular formula C19H18ClN3O2S and a molecular weight of 387.88, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structure of the compound is characterized by:

- A piperidine ring that contributes to its pharmacological properties.

- A 1,2,4-oxadiazole moiety known for its biological activity.

- A thiophene group which enhances interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazole compounds exhibit significant anticancer properties. The compound has been shown to inhibit various cancer cell lines. For instance, studies have demonstrated that similar oxadiazole derivatives have IC50 values ranging from 1.143 µM to 9.27 µM against several human tumor cell lines including:

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Oxadiazole derivatives are known to possess antibacterial and antifungal activities. For example:

- Compounds in this class have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values reported between 20–70 µM .

The biological activity of (2-Chlorophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone can be attributed to:

- Inhibition of Enzymatic Pathways : Similar compounds have shown inhibitory effects on enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer progression and inflammation .

- Interaction with Cellular Receptors : The piperidine structure may facilitate binding to various receptors involved in cellular signaling pathways.

Study on Anticancer Activity

A notable study evaluated the cytotoxic effects of a series of oxadiazole derivatives on multiple cancer cell lines. The results indicated that modifications to the oxadiazole ring significantly enhanced anticancer potency. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa (cervical) | 5.0 |

| Compound B | CaCo-2 (colon) | 8.5 |

| Compound C | MCF7 (breast) | 4.2 |

These findings suggest that structural variations can lead to improved therapeutic efficacy .

Antimicrobial Efficacy Study

Another study focused on the antimicrobial properties of oxadiazole derivatives found that specific structural features were critical for enhancing activity against resistant strains of bacteria. The compound demonstrated significant activity against E. coli and S. aureus, indicating its potential as a lead for developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of "(2-Chlorophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone," we compare it with the structurally related compound "(3-chloro-4-fluorophenyl){4-[4-(3-propyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}methanone" (ID: S454-0527) from .

Structural and Functional Comparison

| Feature | Target Compound | Compound S454-0527 |

|---|---|---|

| Aromatic substituent | 2-Chlorophenyl | 3-Chloro-4-fluorophenyl |

| Piperidine substitution | 3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl) | 4-[4-(3-Propyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl] |

| Heterocyclic core | 1,2,4-Oxadiazole-thiophene hybrid | 1,2,4-Oxadiazole-triazole hybrid |

| Aliphatic substituent | Thiophen-3-yl | Propyl |

Key Implications of Structural Differences

The fluoro substituent in S454-0527 introduces additional electronic effects (e.g., enhanced dipole interactions) and metabolic stability via reduced oxidative susceptibility .

Heterocyclic Core :

- The 1,2,4-oxadiazole-thiophene hybrid in the target compound offers extended π-conjugation, favoring interactions with aromatic residues in enzyme active sites.

- S454-0527’s triazole-oxadiazole system introduces a hydrogen-bond acceptor (triazole N2), which could enhance solubility or polar interactions absent in the target compound .

The propyl group in S454-0527 may confer greater metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation .

Table: Hypothetical Pharmacokinetic/Pharmacodynamic (PK/PD) Profiles

| Parameter | Target Compound | Compound S454-0527 |

|---|---|---|

| logP (predicted) | ~3.8 (high lipophilicity) | ~2.5 (moderate lipophilicity) |

| Hydrogen-bond acceptors | 5 | 7 |

| Metabolic stability | Moderate (thiophene oxidation risk) | High (fluorine and propyl reduce oxidation) |

| Target selectivity | Likely CNS targets (sigma receptors) | Enzymes (e.g., kinases, phosphodiesterases) |

Discussion

- Target Compound: The thiophene and 2-chlorophenyl groups suggest CNS applicability, though its high logP may limit aqueous solubility.

- Compound S454-0527 : The triazole and fluorine substituents align with kinase inhibitor scaffolds (e.g., EGFR inhibitors), where polar interactions and metabolic stability are prioritized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.